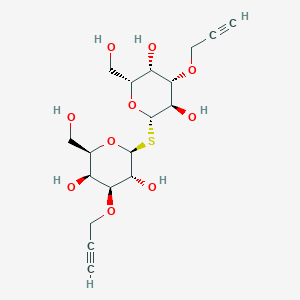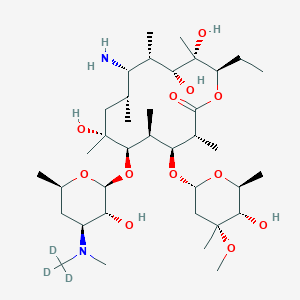
L-Serine1-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine1-13C,15N is a stable isotope-labeled compound of L-serine, a non-essential amino acid. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, especially in the fields of biochemistry, molecular biology, and medical research. The compound is often used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and protein structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine1-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the serine molecule. One common method is to grow plants or microorganisms in an environment enriched with 13CO2 and 15N-containing nutrients. The labeled serine is then extracted and purified. Another method involves chemical synthesis starting from labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia, followed by a series of reactions to form the labeled serine.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms are cultured in a medium containing 13C and 15N sources. The fermentation process is optimized to maximize the yield of labeled serine, which is then isolated and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine1-13C,15N undergoes various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various substituted serine derivatives
Applications De Recherche Scientifique
L-Serine1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies and to investigate the role of serine in neurological diseases.
Industry: Employed in the production of labeled compounds for research and development.
Mécanisme D'action
L-Serine1-13C,15N exerts its effects primarily through its role in protein synthesis and cellular metabolism. It is converted to glycine by serine hydroxymethyltransferase, providing one-carbon units necessary for the synthesis of purine bases, adenine, and guanine. This conversion is crucial for DNA and RNA synthesis, cell growth, and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine: The non-labeled form of the amino acid.
D-Serine: The D-enantiomer of serine, which has different biological roles.
L-Alanine1-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.
Uniqueness
L-Serine1-13C,15N is unique due to its dual labeling with carbon-13 and nitrogen-15, making it highly valuable for detailed metabolic and structural studies. Its ability to provide insights into complex biochemical pathways and molecular interactions sets it apart from other labeled compounds.
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
107.08 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1 |
Clé InChI |
MTCFGRXMJLQNBG-WGVUESGYSA-N |
SMILES isomérique |
C([C@@H]([13C](=O)O)[15NH2])O |
SMILES canonique |
C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



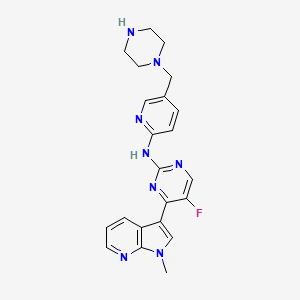
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
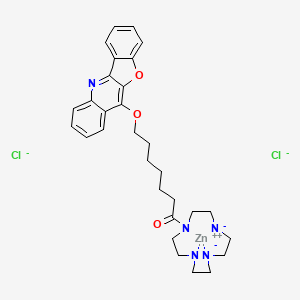


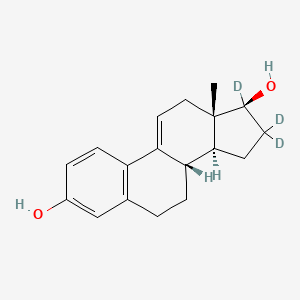
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
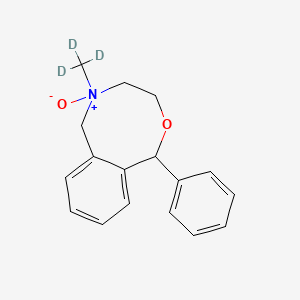
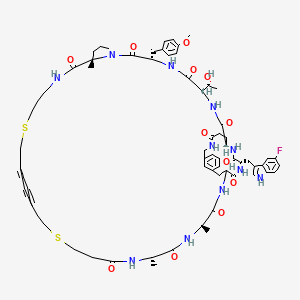
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)
![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
